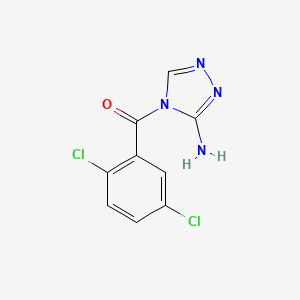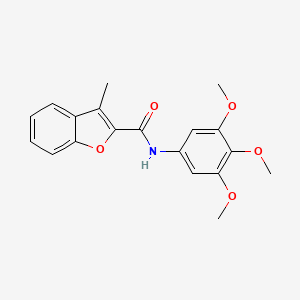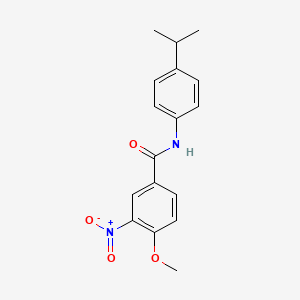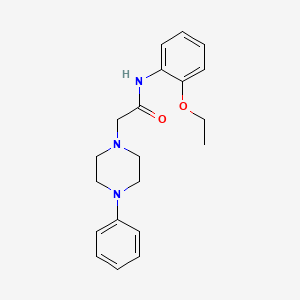
(3-Amino-1,2,4-triazol-4-yl)-(2,5-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-1,2,4-triazol-4-yl)-(2,5-dichlorophenyl)methanone: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a dichlorophenyl group through a methanone linkage. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,2,4-triazol-4-yl)-(2,5-dichlorophenyl)methanone typically involves the reaction of 3-amino-1,2,4-triazole with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and the dichlorophenyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring or the dichlorophenyl group.
Reduction: Reduced derivatives of the triazole ring or the dichlorophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its activity against various diseases.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the development of specialty chemicals for various industrial applications.
作用機序
The mechanism of action of (3-Amino-1,2,4-triazol-4-yl)-(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
- (3-Amino-1,2,4-triazol-4-yl)-(2,5-dimethylphenyl)methanone
- (3-Amino-1,2,4-triazol-4-yl)-(2-fluorophenyl)methanone
Comparison:
(3-Amino-1,2,4-triazol-4-yl)-(2,5-dimethylphenyl)methanone: This compound has a dimethylphenyl group instead of a dichlorophenyl group, which may result in different chemical and biological properties.
(3-Amino-1,2,4-triazol-4-yl)-(2-fluorophenyl)methanone: The presence of a fluorophenyl group instead of a dichlorophenyl group can influence the compound’s reactivity and interactions with biological targets.
Uniqueness:
- The dichlorophenyl group in (3-Amino-1,2,4-triazol-4-yl)-(2,5-dichlorophenyl)methanone provides unique electronic and steric properties that can affect its chemical reactivity and biological activity, distinguishing it from similar compounds.
特性
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(2,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(11)6(3-5)8(16)15-4-13-14-9(15)12/h1-4H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNLXQCMUOYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N2C=NN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)


![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide](/img/structure/B5848951.png)
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-[(4-bromophenyl)sulfonyl-methylamino]acetate](/img/structure/B5848968.png)
![2-Bromo-4-chloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol](/img/structure/B5848975.png)
![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
![N~1~-(4-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5848992.png)


![N-isopropyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5849013.png)
![N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)
